molecular formula C23H16N2O6 B2650539 Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 874395-43-4

Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B2650539
CAS No.: 874395-43-4
M. Wt: 416.389
InChI Key: WGUXSAQYNOHQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core fused with a 5-methylisoxazole moiety and a methyl benzoate ester. This structure combines multiple pharmacophoric elements: the isoxazole ring (known for bioactivity in anti-inflammatory and antimicrobial agents), the chromenopyrrole-dione scaffold (associated with kinase inhibition and anticancer properties), and the benzoate ester (often used to enhance bioavailability).

Properties

IUPAC Name

methyl 4-[2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-12-11-17(24-31-12)25-19(13-7-9-14(10-8-13)23(28)29-2)18-20(26)15-5-3-4-6-16(15)30-21(18)22(25)27/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUXSAQYNOHQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects supported by diverse research findings.

Compound Overview

Chemical Structure : The compound features a unique combination of isoxazole, chromeno, and pyrrol moieties. Its molecular formula is C25H20N2O6C_{25}H_{20}N_{2}O_{6}.

IUPAC Name : this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the preparation of the isoxazole ring followed by cyclization reactions to form the chromeno and pyrrol rings. Advanced techniques such as high-pressure reactors and continuous flow chemistry are employed to optimize yield and purity during industrial production.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the biological system being studied but generally involves modulation of key biological pathways.

Biological Activities

Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HeLa and MCF-7), it was found that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
  • Antimicrobial Testing : A comparative analysis of the antimicrobial efficacy of this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli in agar diffusion assays .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
CytotoxicityHeLa (cervical carcinoma)5.0
CytotoxicityMCF-7 (breast carcinoma)6.5
AntimicrobialStaphylococcus aureus12.0
AntimicrobialEscherichia coli15.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno[2,3-c]pyrrole-3,9-dione Derivatives

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is a common feature in several bioactive compounds. For example, substituted 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones (e.g., compound 5 in ) share the chromenopyrrole-dione core but lack the isoxazole and benzoate substituents. These derivatives are synthesized via hydrazine hydrate-mediated cyclization in dioxane, achieving yields dependent on substituent electronic effects .

Key Differences:

  • Synthetic Flexibility : Unlike compound 5 , the target compound’s synthesis likely requires multi-step functionalization, including isoxazole coupling and esterification.

Isoxazole-Containing Analogues

Compounds like 9c (), which integrate triazole and sugar moieties, demonstrate the role of heterocycles in modulating pharmacokinetics. However, the target compound’s 5-methylisoxazole may offer distinct metabolic stability compared to triazole-based systems, as isoxazoles are less prone to enzymatic degradation .

Carbazole and Pyrazole Derivatives

highlights intermediates like 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, which share fused aromatic systems but differ in core structure. Such compounds often employ Mannich reactions for functionalization—a strategy that could be adapted for the target compound’s benzoate moiety .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s complexity necessitates optimized coupling reactions, as seen in ’s protocol for chromenopyrrole-dione derivatives. Steric hindrance from the benzoate ester may require tailored catalysts or solvents .
  • Bioactivity Predictions : The 5-methylisoxazole group could enhance kinase inhibition compared to hydroxyl-substituted analogs, while the benzoate ester may improve membrane permeability .
  • Stability : Isoxazole rings generally exhibit higher oxidative stability than triazoles, suggesting advantages in drug design .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of chromeno-pyrrol-isoxazole hybrid compounds like Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate?

  • Methodological Answer : Begin with stepwise condensation reactions, as seen in analogous heterocyclic systems. For example, refluxing phenylhydrazine and ethyl acetoacetate in acetic acid under controlled conditions can generate pyrazolone intermediates, which are critical for constructing fused rings. Monitor reaction progress via thin-layer chromatography (TLC) using a solvent system of toluene:ethyl acetoacetate:water (8.7:1.2:1.1 v/v) to ensure purity . Adjust stoichiometry and reflux duration based on intermediate stability.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines:

  • Use fume hoods for synthesis to avoid inhalation risks. If exposed, immediately move to fresh air and seek medical attention.
  • Wear nitrile gloves and lab coats to prevent skin contact; wash with soap and water if exposed.
  • For accidental ingestion, rinse the mouth and administer activated charcoal under medical supervision.
  • Refer to SDS guidelines for emergency measures, including pH-adjusted buffer solutions (e.g., ammonium acetate buffer, pH 6.5) for spill neutralization .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) at 1.0 mL/min flow rate.
  • 1H-NMR : Confirm structural integrity by comparing chemical shifts (δ) to published data for related chromenopyrrole derivatives (e.g., δ 1.16 for CH3 groups in tetrahydroindole systems) .
  • IR Spectroscopy : Identify carbonyl stretches (1670–1700 cm⁻¹) and NH/OH vibrations (3068–3385 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory melting point data for structurally similar compounds be resolved during characterization?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to distinguish polymorphic forms. For example, discrepancies in melting points (e.g., 129–130°C vs. 160–161°C in pyrazoline derivatives) may arise from crystal packing differences. Use recrystallization in ethanol or dioxane to isolate thermodynamically stable polymorphs and validate via X-ray crystallography .

Q. What strategies are effective for resolving structural ambiguities in complex fused-ring systems like chromeno[2,3-c]pyrroles?

  • Methodological Answer : Employ advanced NMR techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., δ 7.56–8.10 for ArH protons).
  • NOESY : Confirm spatial proximity of substituents (e.g., methyl groups on isoxazole rings).
  • 19F-NMR : If fluorinated analogs are synthesized, use 19F shifts to track electronic effects .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer : Develop enzyme inhibition assays (e.g., cyclooxygenase-2 or kinase targets) using:

  • Buffer Preparation : Dissolve 15.4 g ammonium acetate in 1 L water, adjust to pH 6.5 with acetic acid, and pre-incubate the compound for 30 minutes.
  • Fluorescence Quenching : Monitor binding affinity via Förster resonance energy transfer (FRET) with labeled substrates.
  • Dose-Response Curves : Use IC50 values derived from nonlinear regression models .

Q. What synthetic modifications enhance the stability of the 3,9-dioxo chromeno-pyrrole core under physiological conditions?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., sulfonamide at position 4) to reduce nucleophilic attack on the lactone ring. Alternatively, replace the methyl ester with tert-butyl esters to sterically shield reactive sites. Validate stability via accelerated degradation studies in PBS (pH 7.4) at 37°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for multi-step syntheses of chromeno-pyrrole derivatives?

  • Methodological Answer : Systematically test variables:

  • Catalyst Screening : Compare yields using Pd/C vs. copper(I) iodide in Ullmann couplings.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve cyclization but increase side reactions.
  • Work-Up Protocols : Optimize extraction (e.g., ether vs. ethyl acetate) to minimize product loss. Document yields at each step and use ANOVA to identify statistically significant factors .

Structure-Activity Relationship (SAR) Guidance

Q. Which substituents on the isoxazole ring maximize target binding affinity while minimizing off-target effects?

  • Methodological Answer :

  • Meta-Substituents : 5-Methylisoxazole (as in the parent compound) enhances lipophilicity and π-stacking.
  • Para-Fluoro Analogs : Introduce fluorine at position 4 to improve metabolic stability (see 4-fluorophenyl derivatives in pyrazole systems ).
  • Avoid Ortho-Methoxy Groups : These may sterically hinder binding pocket access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.